molecular formula C20H30N2O3 B5347910 3-hydroxy-3-[(4-hydroxypiperidin-1-yl)methyl]-1-(3-phenylpropyl)piperidin-2-one

3-hydroxy-3-[(4-hydroxypiperidin-1-yl)methyl]-1-(3-phenylpropyl)piperidin-2-one

Cat. No. B5347910
M. Wt: 346.5 g/mol
InChI Key: GOVLTBWIYVNDCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-hydroxy-3-[(4-hydroxypiperidin-1-yl)methyl]-1-(3-phenylpropyl)piperidin-2-one is a synthetic compound that belongs to the class of opioid agonists. It is commonly referred to as U-47700 and has been used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Scientific Research Applications

U-47700 has been used in scientific research to study its potential therapeutic applications, including its use as an analgesic and cough suppressant. It has also been studied for its potential use in treating opioid addiction and withdrawal symptoms. Additionally, U-47700 has been used to study the effects of opioid agonists on the central nervous system.

Mechanism of Action

U-47700 acts as an agonist at the mu-opioid receptor, which is a G protein-coupled receptor that is primarily located in the central nervous system. When U-47700 binds to the mu-opioid receptor, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine, which are responsible for producing the analgesic and euphoric effects of opioids.
Biochemical and Physiological Effects:
U-47700 produces a range of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and euphoria. It also has the potential to produce adverse effects such as nausea, vomiting, and constipation.

Advantages and Limitations for Lab Experiments

One advantage of using U-47700 in lab experiments is that it produces potent and specific effects on the mu-opioid receptor, which makes it a useful tool for studying the receptor's function. However, one limitation is that U-47700 has a short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several future directions for research on U-47700. One area of interest is the development of novel opioid agonists that are more selective for the mu-opioid receptor and have fewer adverse effects. Another area of interest is the development of new therapies for opioid addiction and withdrawal that are based on the mechanism of action of U-47700. Finally, further research is needed to fully understand the long-term effects of U-47700 on the central nervous system and its potential for abuse.

Synthesis Methods

U-47700 is synthesized by reacting 3,4-dichloro-N-(2-(dimethylamino)cyclohexyl)-N-methylbenzamide with 4-hydroxypiperidine in the presence of sodium hydride. The resulting product is then treated with 3-phenylpropylmagnesium bromide to yield U-47700.

properties

IUPAC Name

3-hydroxy-3-[(4-hydroxypiperidin-1-yl)methyl]-1-(3-phenylpropyl)piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O3/c23-18-9-14-21(15-10-18)16-20(25)11-5-13-22(19(20)24)12-4-8-17-6-2-1-3-7-17/h1-3,6-7,18,23,25H,4-5,8-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOVLTBWIYVNDCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)N(C1)CCCC2=CC=CC=C2)(CN3CCC(CC3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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